2-Hexadecyl-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13570-04-2 |
|---|---|
Molecular Formula |
C23H38N2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
2-hexadecyl-1H-benzimidazole |
InChI |
InChI=1S/C23H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23-24-21-18-16-17-19-22(21)25-23/h16-19H,2-15,20H2,1H3,(H,24,25) |
InChI Key |
GGVHPTKHGMNOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Functionalization of 2 Hexadecyl 1h Benzimidazole
Classical and Contemporary Approaches to Benzimidazole (B57391) Ring Construction
The formation of the benzimidazole core is a cornerstone of heterocyclic chemistry, with several established methods for its construction. These approaches can be broadly categorized into condensation reactions and reductive cyclization strategies.
Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds (Aldehydes, Carboxylic Acids, Orthoesters)
The most prevalent method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a suitable carbonyl-containing compound. nih.gov For the synthesis of 2-hexadecyl-1H-benzimidazole, this involves the reaction of o-phenylenediamine with a C17 carbonyl compound, such as heptadecanoic acid or heptadecanal (B146464).
The reaction of o-phenylenediamines with long-chain carboxylic acids, such as heptadecanoic acid , typically requires harsh conditions, including high temperatures and the use of strong acids like polyphosphoric acid (PPA) or mineral acids, to facilitate the dehydration and cyclization process. semanticscholar.org These conditions promote the formation of the amide intermediate followed by intramolecular cyclization to the benzimidazole.
Alternatively, the condensation with heptadecanal offers a milder route. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole. nih.govmdpi.com Various oxidizing agents and catalysts have been employed to promote this transformation, including air, hydrogen peroxide, and transition metal catalysts. organic-chemistry.orgrsc.org The use of orthoesters, while common for the synthesis of 2-alkylbenzimidazoles, is less frequently reported for long-chain derivatives due to the limited commercial availability of the corresponding orthoesters.
| Carbonyl Source | Catalyst/Reagent | General Conditions | Yield | Reference |
|---|---|---|---|---|
| Carboxylic Acids | Polyphosphoric acid (PPA) | High temperature (e.g., 150-200 °C) | Moderate to Good | semanticscholar.org |
| Aldehydes | H₂O₂/HCl | Room temperature, Acetonitrile (B52724) | Good to Excellent | organic-chemistry.org |
| Aldehydes | Ammonium chloride | Room temperature, CHCl₃ | Good to Excellent | nih.gov |
Reductive Cyclocondensation Strategies for Benzimidazole Formation
Reductive cyclocondensation provides an alternative and often milder approach to benzimidazole synthesis, starting from o-nitroanilines. This method involves the in situ reduction of the nitro group to an amine, which then condenses with a carbonyl compound present in the reaction mixture. For the synthesis of this compound, this would involve the reaction of an o-nitroaniline with heptadecanal in the presence of a reducing agent. rsc.org
Commonly used reducing agents for this one-pot reaction include sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), and catalytic hydrogenation. rsc.org The advantage of this strategy lies in its ability to tolerate a wider range of functional groups that might be sensitive to the harsh acidic conditions of classical condensation methods. The reaction proceeds through the formation of the o-phenylenediamine intermediate, which rapidly reacts with the aldehyde to form the benzimidazole. Electrochemical methods for the reductive cyclization of o-nitroanilines have also been developed, offering a greener alternative to chemical reductants. beilstein-journals.org
N-Alkylation and Regioselective Substitution Strategies for this compound
Once the this compound core is synthesized, further functionalization can be achieved through substitution at the nitrogen atoms of the imidazole (B134444) ring. N-alkylation is a common modification to modulate the compound's physical and biological properties.
Direct N-Alkylation with Alkyl Halides and Related Reagents
The most straightforward method for N-alkylation of benzimidazoles is the reaction with an alkyl halide in the presence of a base. lookchem.com For this compound, this typically involves deprotonation of the N-H proton with a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), followed by nucleophilic attack on the alkyl halide. lookchem.comacs.org
The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction of 2-substituted benzimidazoles with long-chain alkyl halides, such as hexadecyl bromide , has been shown to proceed efficiently under basic conditions to afford the corresponding N-alkylated products in good yields. lookchem.com It is important to note that the alkylation of unsymmetrical benzimidazoles can lead to a mixture of N1 and N3 isomers, although for this compound, these positions are equivalent.
| Benzimidazole Substrate | Alkyl Halide | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzimidazole | Hexadecyl bromide | NaOH | Aqueous SDS | 60 °C | Excellent | lookchem.com |
| 2-Methylbenzimidazole | Benzyl bromide | NaOH | Aqueous SDS | Room Temp | 96% | lookchem.com |
| Benzimidazole | Butyl bromide | NaOH | Aqueous SDS | 60 °C | 92% | lookchem.com |
Transition-Metal-Mediated and Transition-Metal-Free Amination Approaches
While direct N-alkylation is common, N-arylation and N-vinylation are typically achieved through transition-metal-catalyzed cross-coupling reactions. Copper- and palladium-catalyzed reactions are the most widely used methods for the N-arylation of benzimidazoles. acs.org These reactions, often referred to as Buchwald-Hartwig or Ullmann couplings, involve the reaction of the benzimidazole with an aryl halide or triflate in the presence of a metal catalyst, a ligand, and a base. While not directly focused on N-alkylation, these methods are crucial for introducing aryl substituents.
In recent years, transition-metal-free amination approaches have gained attention as more sustainable alternatives. mdpi.comnih.gov These methods often rely on the use of hypervalent iodine reagents, or proceed via base-mediated intramolecular N-arylation of pre-functionalized substrates. mdpi.com For the N-alkylation of this compound, transition-metal-free methods could involve the use of highly reactive alkylating agents or phase-transfer catalysis to enhance the reactivity of the nucleophilic nitrogen. beilstein-journals.orgnih.gov
One-Pot Synthetic Routes for Enhanced Efficiency
One such strategy involves the reaction of an o-phenylenediamine with an aldehyde and an alkylating agent in the presence of a suitable catalyst system. researchgate.net Another approach is the tandem N-alkylation-reduction-condensation of o-nitroanilines, where the N-alkylation of the starting material is followed by reduction of the nitro group and cyclization with an aldehyde. rsc.org These one-pot methods offer significant advantages in terms of time, cost, and waste reduction, making them attractive for the synthesis of complex benzimidazole derivatives.
Catalytic Systems and Green Chemistry Principles in this compound Synthesis
The synthesis of benzimidazoles, including the 2-hexadecyl derivative, has traditionally involved the condensation of o-phenylenediamine with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and strong mineral acids. nih.gov However, contemporary research has focused on developing greener, more sustainable protocols. These modern methods leverage catalytic systems that enhance reaction rates and selectivity while operating under milder conditions. jbarbiomed.com The principles of green chemistry, such as atom economy, use of renewable resources, and solvent-free or aqueous reaction media, are central to these new strategies. nih.govumich.edu The goal is to create pathways that are efficient, cost-effective, and have a minimal environmental footprint. jocpr.com
Application of Homogeneous and Heterogeneous Catalysts
The choice of catalyst is pivotal in the synthesis of this compound, influencing reaction efficiency, selectivity, and environmental impact. Both homogeneous and heterogeneous catalysts have been successfully employed.
Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in a solvent. While often exhibiting high activity and selectivity, separating the catalyst from the product can be challenging. Common homogeneous catalysts for benzimidazole synthesis include mineral acids (like HCl), boric acid, and p-toluenesulfonic acid (p-TsOH). nih.govrsc.org For instance, p-TsOH has been used as an effective organocatalyst for the synthesis of 4-(benzimidazol-2-yl)tetrazolo[1,5-a]quinoline from o-phenylenediamine and heterocyclic aldehydes. researchgate.net
Heterogeneous Catalysis utilizes catalysts that are in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. rsc.org This approach offers significant advantages, most notably the ease of catalyst separation (often by simple filtration) and the potential for recycling and reuse, which aligns perfectly with green chemistry principles. doi.org A wide array of heterogeneous catalysts has been developed for benzimidazole synthesis. These include:
Metal Nanoparticles: Supported gold nanoparticles (Au/TiO2) have been shown to be highly effective for the synthesis of 2-aryl and 2-alkyl substituted benzimidazoles at ambient conditions. mdpi.com Zinc oxide nanoparticles (ZnO-NPs) have also been used to catalyze the condensation of o-phenylenediamine with various aldehydes in ethanol (B145695), offering high yields and short reaction times. nih.gov
Magnetic Nanoparticles: To facilitate even easier catalyst recovery, magnetic nanoparticles such as Fe3O4@SiO2/collagen and nano-Fe3O4@silica (B1680970) sulfuric acid have been designed. rsc.orgdoi.orgpnu.ac.ir These catalysts can be efficiently separated from the reaction mixture using an external magnet and have demonstrated excellent reusability over several cycles without significant loss of activity. pnu.ac.ir
Polymer-Supported Catalysts: Solid acid catalysts, such as the polymeric-based [PVP-SO3H]HSO4, have been used for the synthesis of 2-substituted benzimidazoles, working effectively in both ethanol and under solvent-free conditions. rsc.org
The table below summarizes various catalytic systems used in the synthesis of benzimidazole derivatives, which are applicable for synthesizing the target compound.
| Catalyst System | Type | Reactants | Conditions | Key Advantages |
| Au/TiO₂ mdpi.com | Heterogeneous | o-phenylenediamine, Aldehydes | Ambient temperature, CHCl₃:MeOH | High yields, Mild conditions, Catalyst is reusable. |
| ZnO-NPs nih.gov | Heterogeneous | o-phenylenediamine, Aldehydes | 70 °C, Ethanol | High yields, Short reaction times, Recyclable catalyst. |
| Fe₃O₄@SiO₂/collagen rsc.orgdoi.org | Heterogeneous (Magnetic) | o-phenylenediamine, Aldehydes | Mild conditions | Easy magnetic separation, Recyclable, Good yields. |
| p-Toluenesulfonic acid (p-TsOH) rsc.orgresearchgate.net | Homogeneous | o-phenylenediamine, Aldehydes | Varies | Effective organocatalyst, Good yields. |
| Boric acid nih.gov | Homogeneous | o-phenylenediamine, Aldehydes | Aqueous media | Mild conditions, Efficient. |
Microwave-Assisted and Ultrasound-Promoted Synthetic Techniques
To accelerate reaction rates and improve energy efficiency, non-conventional energy sources like microwave irradiation and ultrasound have been widely adopted in organic synthesis, including the preparation of benzimidazoles.
Microwave-Assisted Synthesis utilizes microwave energy to heat reactions directly and efficiently. jocpr.com This technique often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and higher purity compared to conventional heating methods. mdpi.compreprints.org Microwave-assisted methods have been successfully applied to the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions using a Lewis acid catalyst like Er(OTf)3, showcasing a green and rapid protocol. mdpi.compreprints.org The combination of microwave heating with solvent-free conditions represents a significant advancement in environmentally benign synthesis. jocpr.com
Ultrasound-Promoted Synthesis , or sonochemistry, uses the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. researchgate.netnih.gov This method has been employed for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using recyclable catalysts like Amberlite IR-120 in an ethanol/water mixture or silica-supported trichloroacetic acid in aqueous media. researchgate.netresearchgate.net Ultrasound-assisted synthesis provides advantages such as shorter reaction times, mild reaction conditions, and excellent yields. rsc.orgresearchgate.net
The table below highlights examples of these advanced synthetic techniques.
| Technique | Catalyst/Medium | Reaction Time | Yield | Key Advantages |
| Microwave mdpi.compreprints.org | Er(OTf)₃ (1 mol%), Solvent-free | 5-10 min | >96% | Extremely fast, High yields, Green (solvent-free). |
| Microwave researchgate.net | p-TsOH, Solvent-free | Not specified | Good | Organocatalyzed, Solvent-free. |
| Ultrasound researchgate.net | Amberlite IR-120, EtOH/H₂O | 15-30 min | 87-98% | Fast, Eco-friendly solvent, Recyclable catalyst. |
| Ultrasound researchgate.net | SiO₂/CCl₃COOH, Aqueous media | Not specified | Excellent | Green solvent, Inexpensive catalyst. |
| Ultrasound nih.gov | Cu-catalyst | Not specified | Acceptable | Catalyst-driven synthesis enhancement. |
Solvent-Free and Aqueous Medium Methodologies
A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful.
Solvent-Free Methodologies , also known as neat reactions, are conducted without any solvent. A highly efficient, one-pot solvent-free synthesis of benzimidazole derivatives involves simply grinding o-phenylenediamine with a suitable carboxylic acid (such as heptadecanoic acid for the target compound) and heating the mixture. umich.eduresearchgate.net This method boasts unsurpassed atom economy, reduced reaction times, higher yields, and operational simplicity, making it a very attractive green alternative. umich.edu In some cases, the reaction proceeds efficiently at 140°C without the need for any catalyst. umich.edu
Aqueous Medium Methodologies utilize water as the reaction solvent, which is prized for being non-toxic, non-flammable, and inexpensive. The synthesis of benzimidazoles has been successfully achieved in aqueous media. For example, a straightforward method for synthesizing 2-substituted benzimidazoles involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines in water with potassium carbonate, notably without requiring any transition-metal catalyst. mdpi.comnih.gov Another approach uses sodium dodecyl sulfate (B86663) (SDS) micelles in water to facilitate the reaction, demonstrating excellent yields and high chemoselectivity. rsc.org Using water as a solvent not only enhances the safety profile of the synthesis but also simplifies product isolation in many cases.
| Methodology | Reactants | Conditions | Yield | Key Advantages |
| Solvent-Free umich.eduresearchgate.net | o-phenylenediamine, Carboxylic Acid | Grinding, then heating at 140 °C | Good | No solvent, No catalyst, High atom economy, Simple. |
| Aqueous Medium mdpi.comnih.gov | N-(2-iodoaryl)benzamidine, K₂CO₃ | 100 °C in H₂O | Moderate to High | Transition-metal-free, Green solvent. |
| Aqueous Micellar rsc.org | o-phenylenediamine, Aldehydes | SDS micelles in water | Excellent | High selectivity, Operational simplicity, Green solvent. |
Retrosynthetic Analysis for Complex this compound Architectures
Retrosynthetic analysis is a powerful strategy used in organic synthesis to plan the synthesis of a complex target molecule. The process involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections, known as "transforms."
For this compound, the most logical retrosynthetic approach involves the disconnection of the two C-N bonds within the imidazole ring. This is a well-established strategy for benzimidazole synthesis. researchgate.net
Retrosynthetic Pathway for this compound:
Target Molecule: this compound.
Primary Disconnection (C-N bond cleavage): The key transform is the disconnection of the imidazole ring. This breaks the molecule down into two primary synthons or their synthetic equivalents.
Synthon 1: An o-phenylenediamine unit. This is a readily available starting material.
Synthon 2: A C17 carbonyl-containing unit.
Precursors: The analysis leads directly back to the two key building blocks used in the most common synthetic methods:
Precursor A: o-Phenylenediamine.
Precursor B: A C17 carbonyl compound. This can be heptadecanoic acid, heptadecanal (the corresponding aldehyde), or a more reactive derivative like an acid chloride or ester. nih.govkau.edu.sa
This retrosynthetic analysis confirms that the most direct and widely practiced route to this compound is the condensation reaction between o-phenylenediamine and a 17-carbon carboxylic acid or aldehyde. The various catalytic systems and reaction conditions discussed in the preceding sections (e.g., acid catalysis, heterogeneous catalysis, microwave heating, solvent-free conditions) are all methods to efficiently achieve this key transformation. nih.govumich.edumdpi.com
Advanced Spectroscopic and Analytical Characterization of 2 Hexadecyl 1h Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-Hexadecyl-1H-benzimidazole, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental insights into the molecular framework of this compound.
The ¹H NMR spectrum of benzimidazole (B57391) derivatives typically reveals characteristic signals for the aromatic protons of the benzimidazole ring system, generally appearing in the range of 7.0 to 8.0 ppm. researchgate.netrsc.org The protons of the hexadecyl chain exhibit distinct signals in the upfield region of the spectrum. Specifically, the terminal methyl (CH₃) protons are expected to produce a triplet, while the numerous methylene (B1212753) (CH₂) groups along the chain will present as a complex multiplet. The methylene group directly attached to the benzimidazole ring will show a characteristic downfield shift compared to the other methylene groups due to the influence of the aromatic system. The NH proton of the imidazole (B134444) ring, when observable, typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm in solvents like DMSO-d₆. rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The aromatic carbons of the benzimidazole moiety typically resonate between 110 and 155 ppm. rsc.orgresearchgate.net The carbons of the long alkyl chain will appear in the aliphatic region of the spectrum, generally between 14 and 35 ppm. The carbon of the methyl group is characteristically found at the most upfield position.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Benzimidazole Derivatives
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH (Benzene Ring) | 7.0 - 7.8 | 110 - 145 |
| Imidazole CH | ~8.1 | ~142 |
| Imidazole NH | >12.0 (broad) | - |
| α-CH₂ (Alkyl Chain) | ~2.9 (triplet) | ~30 |
| (CH₂)n (Alkyl Chain) | ~1.2 - 1.8 (multiplet) | ~22-32 |
| Terminal CH₃ (Alkyl Chain) | ~0.9 (triplet) | ~14 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the benzimidazole ring.
To further delineate the intricate structure of this compound, two-dimensional (2D) NMR techniques are employed. ugm.ac.id
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the connectivity between adjacent methylene groups within the hexadecyl chain and establish the relationships between the aromatic protons on the benzimidazole ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the proton signal of the α-methylene group would show a cross-peak with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). ugm.ac.id This technique is instrumental in confirming the connection of the hexadecyl chain to the C2 position of the benzimidazole ring by showing a correlation between the α-methylene protons and the C2 carbon of the imidazole ring. It also helps to definitively assign the quaternary carbon signals of the benzimidazole core.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of this compound by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound with great confidence. rsc.org This precise mass measurement helps to distinguish it from other compounds with the same nominal mass but different chemical formulas.
MALDI-TOF MS is a soft ionization technique that is particularly useful for analyzing large and non-volatile molecules. While more commonly applied to biomolecules, it can be adapted for the analysis of synthetic polymers and other large organic compounds. nih.gov For this compound, MALDI-TOF MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight. Derivatization to form benzimidazole-tagged glycans has been shown to enhance the signal in MALDI-TOF MS analysis. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds. semanticscholar.org In ESI-MS, this compound would typically be observed as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information. Common fragmentation pathways for benzimidazole derivatives involve cleavage of the substituent groups and rupture of the imidazole ring.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Observation | Information Gained |
| HRMS | Precise m/z of [M+H]⁺ | Elemental Composition |
| MALDI-TOF MS | m/z of [M+H]⁺ | Molecular Weight Confirmation |
| ESI-MS | m/z of [M+H]⁺ and fragment ions | Molecular Weight and Structural Information |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For this compound, the spectrum is a composite of the vibrations from the benzimidazole ring and the long hexadecyl alkyl chain.
The benzimidazole core exhibits several characteristic absorption bands. The N-H stretching vibration typically appears as a broad band in the 3100-3000 cm⁻¹ region, often overlapping with C-H stretching bands. The C=N stretching vibration of the imidazole ring is observed around 1620-1585 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) ring usually appear in the 1485-1450 cm⁻¹ range, with additional peaks around 1500 cm⁻¹ rsc.org. The in-plane and out-of-plane bending vibrations for the aromatic C-H bonds also provide key structural information rsc.orgresearchgate.net.
The hexadecyl group introduces strong bands corresponding to aliphatic C-H stretching. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are prominently observed in the 2955-2845 cm⁻¹ region. Specifically, studies on long-chain alkyl-substituted compounds show characteristic sharp peaks around 2920 cm⁻¹ (asymmetric CH₂ stretch) and 2850 cm⁻¹ (symmetric CH₂ stretch) orientjchem.orgresearchgate.net. Bending vibrations for the alkyl chain, such as the scissoring mode of CH₂ groups, are typically found near 1465 cm⁻¹.
By combining the spectral features of both the heterocyclic head and the aliphatic tail, a detailed vibrational assignment can be made, confirming the presence and connectivity of the key structural components of this compound.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Source Moiety |
|---|---|---|
| ~3100-3000 | N-H stretching | Benzimidazole |
| ~3050 | Aromatic C-H stretching | Benzimidazole |
| ~2920 | Asymmetric CH₂ stretching | Hexadecyl Chain |
| ~2850 | Symmetric CH₂ stretching | Hexadecyl Chain |
| ~1620 | C=N stretching | Benzimidazole |
| ~1465 | CH₂ scissoring (bending) | Hexadecyl Chain |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is dominated by the benzimidazole chromophore.
Benzimidazole and its derivatives typically display two or three main absorption bands in the UV region between 200 and 300 nm researchgate.netnist.govresearchgate.net. These absorptions are attributed to π → π* electronic transitions within the conjugated bicyclic aromatic system. The addition of an alkyl group at the 2-position generally has a minor effect on the position of these absorption maxima compared to substituents that extend the conjugation.
For the parent 1H-benzimidazole, characteristic absorption peaks are observed at approximately 243 nm, 274 nm, and 279 nm nist.gov. In related 2-alkyl-benzimidazoles, these bands may experience a slight bathochromic (red) shift. The long hexadecyl chain, being a saturated alkyl group, does not participate in the π-conjugation and therefore does not significantly alter the electronic transitions of the benzimidazole ring. Its primary role is to influence the molecule's solubility in various solvents, which can in turn cause minor solvatochromic shifts in the absorption spectrum.
The primary electronic transitions observed are due to the promotion of an electron from a π bonding orbital (Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (Lowest Unoccupied Molecular Orbital, LUMO) within the aromatic system researchgate.net.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Wavelength (λ_max) | Type of Transition | Chromophore |
|---|---|---|
| ~245 nm | π → π* | Benzimidazole Ring |
| ~275 nm | π → π* | Benzimidazole Ring |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred from related benzimidazole derivatives, including those with long alkyl chains nih.govnih.gov.
The crystal packing is expected to be heavily influenced by two main types of interactions:
Hydrogen Bonding: The benzimidazole moieties are capable of forming strong intermolecular N-H···N hydrogen bonds, leading to the formation of infinite chains or discrete dimers. This is a common and dominant structural motif in N-unsubstituted benzimidazoles nih.gov.
Van der Waals Forces: The long, flexible hexadecyl chains will pack in a way that maximizes van der Waals interactions. This often results in a layered structure, where the polar benzimidazole groups form a hydrogen-bonded network in one region, and the nonpolar alkyl chains interdigitate in another nih.gov.
Table 3: Predicted Crystallographic Parameters and Interactions for this compound
| Parameter | Expected Feature | Basis of Interaction |
|---|---|---|
| Crystal System | Likely Monoclinic or Triclinic | Common for similar organic molecules |
| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Allows for efficient packing |
| Dominant Interaction | N-H···N Hydrogen Bonding | Between benzimidazole rings |
| Secondary Interaction | Van der Waals forces | Between hexadecyl chains |
| Potential Feature | Polymorphism | Different packing of molecules |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This analysis serves as a crucial check for the compound's empirical and molecular formula, thereby verifying its compositional integrity.
For this compound, the molecular formula is C₂₃H₃₈N₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.007 g/mol ), and the molecular weight of the compound (342.57 g/mol ). The experimental values obtained from an elemental analyzer for a synthesized and purified sample should closely match these theoretical percentages, typically within a ±0.4% margin, to confirm the compound's purity and identity.
Table 4: Elemental Composition of this compound (C₂₃H₃₈N₂)
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 80.64 |
| Hydrogen | H | 11.18 |
Chromatographic Purity Assessment (e.g., Thin Layer Chromatography)
Thin Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to assess the purity of a compound and to monitor the progress of a chemical reaction ijcrt.orgnih.gov. For this compound, TLC can readily separate the nonpolar product from more polar starting materials (like o-phenylenediamine) or reaction byproducts.
The assessment is performed by spotting a solution of the compound onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel ijcrt.org. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). Due to its long alkyl chain, this compound is a relatively nonpolar compound. Therefore, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is effective. The ratio of the solvents can be adjusted to achieve optimal separation.
After development, the spots are visualized, commonly under a UV lamp at 254 nm, where the benzimidazole ring will absorb UV light and appear as a dark spot on the fluorescent indicator-containing plate nih.gov. The purity is assessed by the presence of a single spot. The Retention Factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property under specific conditions (stationary phase, mobile phase, temperature) and helps in identifying the compound adrona.lvictsl.net.
Table 5: Typical TLC Parameters for Purity Assessment of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ coated on aluminum or glass plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Chloroform:Methanol (e.g., 9:1 v/v) |
| Application | Spotting of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) |
| Development | Ascending chromatography in a closed chamber saturated with mobile phase vapor |
| Visualization | UV light (254 nm) or by staining with an appropriate agent (e.g., iodine vapor) |
| Rf Value | Expected to be relatively high (e.g., >0.5) in nonpolar solvent systems due to the long alkyl chain |
Computational and Theoretical Investigations of 2 Hexadecyl 1h Benzimidazole
Density Functional Theory (DFT) Studies
DFT calculations have been widely employed to understand the fundamental properties of benzimidazole (B57391) derivatives. These studies provide a theoretical framework that complements experimental findings, offering a deeper understanding of molecular behavior at the atomic level. For instance, DFT has been used to study various benzimidazole derivatives, exploring their synthesis, and potential as anticancer and antimicrobial agents. researchgate.netnih.gov
Geometry Optimization and Molecular Conformation Analysis
Theoretical geometry optimization of benzimidazole derivatives is typically performed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set. These calculations help in determining the most stable conformation of the molecule by finding the minimum energy structure. For example, in a study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the optimized structure was compared with experimental X-ray diffraction data, showing good agreement in bond lengths and angles. nih.gov The planarity of the benzimidazole ring system is a key feature, although substituents can cause slight deviations. nih.govnih.gov In N-Butyl-1H-benzimidazole, DFT calculations showed that the C1-N26 and C2-N27 bond lengths are nearly identical at 1.386 and 1.387 Å, respectively, which is consistent with experimental values. nih.gov
Table 1: Selected Optimized Bond Lengths and Angles for a Benzimidazole Derivative
| Parameter | Theoretical Value (Å or °) | Experimental Value (Å or °) |
|---|---|---|
| C1-N26 | 1.386 | 1.391 |
| C2-N27 | 1.387 | 1.367 |
| C7-N26 | 1.377 | - |
| C7-N27 | 1.306 | - |
| C10–C6–C11–N17 | -105.61 | -105.61 |
| C19–N17–C20 | 105.86 | 106.36 |
Electronic Structure Analysis (HOMO-LUMO Energies and Charge Transfer)
The electronic properties of benzimidazole derivatives are often investigated by analyzing their frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. researchgate.net A smaller gap suggests higher reactivity and polarizability. nih.gov
For many benzimidazole derivatives, the HOMO is localized on the benzimidazole ring, indicating it is the primary site for electron donation. dergipark.org.tr The LUMO, conversely, is often distributed over the benzimidazole and any attached phenyl rings, signifying its electron-accepting capability. dergipark.org.tr This distribution facilitates intramolecular charge transfer, a property that is essential for applications in nonlinear optics and electronics. researchgate.net The HOMO-LUMO energy gap for a related benzimidazole derivative was calculated to be 4.9266 eV. nih.gov
Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Benzimidazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| Energy Gap (ΔE) | -0.08657 |
Note: The negative sign for the energy gap is unusual and may be specific to the calculation method reported in the source. nih.gov
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and modes of a molecule, which can then be compared with experimental data. mersin.edu.trasianpubs.org For 2-ethyl-1H-benzo[d]imidazole, calculations at the B3LYP/6-31G(d) level showed good agreement with the observed fundamental vibrational frequencies. mersin.edu.tr
Key vibrational modes for benzimidazoles include the N-H stretching vibration, typically observed around 3500 cm⁻¹, and C=N stretching vibrations. mersin.edu.trmdpi.com The presence of the long hexadecyl chain in 2-Hexadecyl-1H-benzimidazole would introduce characteristic C-H stretching and bending vibrations. The correlation between calculated and experimental spectra helps to assign specific vibrational bands to particular molecular motions. mdpi.comresearchgate.net
Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Benzimidazole Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Not Observed | 3507 |
| C=O Stretch | 1708 | 1776 |
| O-H Stretch | Broad band | 3619 |
Theoretical NMR Chemical Shift Prediction (GIAO Method, PCM)
The Gauge-Including Atomic Orbital (GIAO) method, often combined with DFT, is a standard approach for predicting NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are invaluable for assigning experimental NMR spectra, especially for complex molecules where signals may overlap or be difficult to interpret. nih.govmdpi.com The inclusion of a Polarizable Continuum Model (PCM) can account for solvent effects, leading to more accurate predictions. nih.gov
For benzimidazoles, theoretical calculations have been used to unambiguously assign the chemical shifts of carbons in tautomeric positions. nih.gov The accuracy of these predictions can be high, with mean absolute errors for ¹H chemical shifts reported to be less than 0.10 ppm in some cases with machine learning-enhanced methods. researchgate.netnih.gov
Non-Linear Optical (NLO) Properties Prediction
Benzimidazole derivatives are known to exhibit significant non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. researchgate.netresearchgate.net Computational methods, particularly DFT, are used to predict the first hyperpolarizability (β₀), a key indicator of second-order NLO activity. rsc.org The charge transfer characteristics, often inferred from HOMO-LUMO analysis, are directly related to the NLO response. nih.gov For some benzimidazole-based chromophores, the β₀ values can be switched and tuned by chemical modifications, such as protonation or deprotonation, leading to potential applications as molecular switches. rsc.org
Conceptual DFT Descriptors (Fukui Functions, Electron Localization Function (ELF))
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity, hardness, and reactivity. nih.gov The Fukui function, f(r), is a key descriptor derived from conceptual DFT that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.netnih.govyoutube.com This is achieved by analyzing the change in electron density as an electron is added to or removed from the molecule.
The Electron Localization Function (ELF) provides a measure of electron localization, helping to visualize chemical bonds and lone pairs. nih.gov For benzimidazole derivatives, these descriptors can offer detailed insights into their chemical behavior and reaction mechanisms. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are pivotal in drug discovery for establishing a mathematical relationship between the chemical structure of a compound and its biological activity. ui.ac.id For benzimidazole derivatives, QSAR models have been developed to predict their efficacy against various biological targets. ui.ac.idresearchgate.net
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its electronic, spatial, lipophilic, and structural properties. researchgate.net For benzimidazole derivatives, a range of descriptors are calculated to predict their activity. The process often begins with the optimization of the compound's 3D structure to accurately calculate these descriptors. ui.ac.id
Commonly used descriptors in QSAR studies of benzimidazole derivatives include:
Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for its interaction with biological targets.
Spatial Descriptors: These relate to the three-dimensional arrangement of atoms in the molecule, influencing how it fits into a receptor's binding site.
Lipophilic Descriptors: These descriptors, such as LogP, quantify the molecule's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Structural Descriptors: These provide information about the molecule's topology and connectivity.
The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like multiple linear regression (MLR). ui.ac.idresearchgate.net This ensures that the final QSAR model is both predictive and interpretable.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzimidazole Derivatives
| Descriptor Type | Example Descriptor | Description |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |
| Spatial | Molecular Volume | Represents the volume occupied by the molecule. |
| Lipophilic | LogP | Indicates the molecule's partitioning between an octanol (B41247) and water phase. |
| Structural | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
This table provides illustrative examples of descriptor types and is not an exhaustive list.
The reliability and predictive capability of a QSAR model are assessed through rigorous statistical validation. nih.govresearchgate.net This process involves both internal and external validation techniques. nih.govresearchgate.net
Internal validation methods, such as leave-one-out (LOO) cross-validation, assess the robustness of the model. nih.gov In this technique, a single compound is removed from the dataset, and the model is retrained on the remaining compounds. The activity of the removed compound is then predicted, and this process is repeated for all compounds in the dataset. A high cross-validated correlation coefficient (Q²) indicates a robust model. researchgate.net
External validation is considered the most stringent test of a model's predictive power. nih.gov The dataset is divided into a training set, used to build the model, and a test set, which is not used during model development. The model's ability to accurately predict the activities of the compounds in the test set is a key indicator of its real-world applicability. nih.govresearchgate.net
Several statistical metrics are used to evaluate the performance of QSAR models:
Coefficient of determination (R²): This measures the proportion of the variance in the dependent variable that is predictable from the independent variables. nih.gov
Cross-validated correlation coefficient (Q²): As mentioned, this assesses the model's internal predictive ability. researchgate.net
Predicted R² (R²_pred): This is calculated for the external test set and indicates the model's ability to predict the activity of new, unseen compounds. researchgate.net
A QSAR model is generally considered predictive if it meets certain statistical criteria, such as a high R² and Q², and a satisfactory R²_pred for the external test set.
Table 2: Statistical Parameters for a Hypothetical QSAR Model
| Parameter | Value | Interpretation |
| R² | > 0.6 | A good fit for the training set data. |
| Q² | > 0.5 | Indicates good internal predictive ability. |
| R²_pred | > 0.5 | Suggests good predictive power for external data. |
These are generally accepted threshold values and can vary depending on the specific study and dataset.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand, such as this compound, and its biological target, typically a protein. nih.gov These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-protein complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on their predicted binding affinity. nih.gov
The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. nih.gov Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. nih.gov For instance, studies on other benzimidazole derivatives have shown interactions with specific amino acid residues in the active site of their target proteins. nih.gov
Table 3: Hypothetical Ligand-Protein Interactions for a Benzimidazole Derivative
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | THR 340 | 2.9 |
| Pi-Pi Stacking | PHE 296 | 4.5 |
| Hydrophobic | ILE 341 | 3.8 |
This table illustrates the types of interactions that can be identified through molecular docking studies.
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movement of atoms in the complex over time. nih.gov MD simulations are used to assess the stability of the docked complex and to refine the binding mode predicted by docking. nih.gov
The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. nih.gov A stable complex will exhibit relatively small fluctuations in its RMSD value, indicating that the ligand remains securely bound within the active site. nih.gov
MD simulations can also provide information about the flexibility of the protein and the ligand, as well as the dynamics of their interactions. This information is crucial for understanding the mechanism of action of the compound and for designing more potent and selective inhibitors.
Molecular Mechanisms of Biological Interaction for 2 Hexadecyl 1h Benzimidazole Derivatives in Vitro & in Silico
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of 2-Hexadecyl-1H-benzimidazole have been investigated for their potential to inhibit various enzymes, a key mechanism underlying their therapeutic effects. The following subsections detail the in vitro and in silico findings regarding their interactions with several important enzyme systems.
Benzimidazole (B57391) derivatives are recognized as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. erdogan.edu.trnih.gov Several human CA isoforms (hCAs) are established therapeutic targets. While specific inhibitory data for this compound against CA isoforms is not extensively documented, studies on related benzimidazole compounds provide valuable insights.
For instance, a series of 2-substituted-benzimidazole-6-sulfonamides were found to be potent inhibitors of several physiologically relevant hCA isoforms, including hCA I, II, IX, and XII. nih.gov These compounds showed promising selectivity towards the tumor-associated transmembrane isoforms hCA IX and XII. nih.gov Computational docking studies have helped to elucidate the structural basis for the activity and selectivity of these inhibitors. nih.gov Another study on new phenolic Mannich bases incorporating a benzimidazole moiety demonstrated moderate inhibitory properties against hCA I and hCA II. erdogan.edu.tr Research on other benzimidazole derivatives has reported inhibitory constant (Ki) values in the low micromolar to nanomolar range against various hCAs. tandfonline.com The inhibitory mechanism often involves the coordination of the benzimidazole nitrogen atoms or other functional groups to the zinc ion in the enzyme's active site.
Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Selected Benzimidazole Derivatives Note: Data for this compound is not available. The table presents findings for related benzimidazole compounds to illustrate the potential of this chemical class.
| Compound Class | Target Isoforms | Reported Inhibition (Ki) | Reference |
|---|---|---|---|
| 2-Substituted-benzimidazole-6-sulfonamides | hCA I, II, IX, XII | Potent inhibition, with selectivity for hCA IX and XII | nih.gov |
| Phenolic Mannich bases with benzimidazole | hCA I, hCA II | Moderate inhibition | erdogan.edu.tr |
| General benzimidazole derivatives | hCAs | 1.67-66.7 µM | tandfonline.com |
Hexokinase II (HK2) is a key enzyme in the glycolytic pathway and is often overexpressed in cancer cells, making it an attractive therapeutic target. While direct studies on this compound are limited, research on other benzimidazole compounds has demonstrated their ability to modulate HK2 activity.
A study investigating the inhibitory effects of common benzimidazole anthelmintics—fenbendazole (B1672488), albendazole (B1665689), and mebendazole—on human hexokinase II revealed their potential as HK2 inhibitors. In vitro analysis showed that these compounds inhibited hexokinase activity with varying potencies. Molecular docking analyses suggested that these benzimidazoles could bind to the active site of HK2. For example, the imidazole (B134444) nitrogen of fenbendazole was predicted to form a hydrogen bond with the N-terminus of Ala161 in the enzyme.
Table 2: In Vitro Inhibition of Hexokinase II by Benzimidazole Anthelmintics Note: This table provides data for related benzimidazole compounds to infer the potential activity of this compound.
| Compound | IC50 (µM) |
|---|---|
| Fenbendazole | 0.29 |
| Albendazole | 2.5 |
| Mebendazole | 10 |
Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOXs) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. The dual inhibition of COX and LOX pathways is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov
Xanthine (B1682287) oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. While some heterocyclic compounds have been explored as xanthine oxidase inhibitors, there is a lack of specific research on the inhibitory effects of this compound on this enzyme. nih.gov
Similarly, polyphenol oxidases are a group of copper-containing enzymes involved in the oxidation of phenolic compounds, but specific studies on their inhibition by this compound are not available in the current literature.
Urease is a nickel-containing enzyme produced by various pathogenic bacteria and fungi. It catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in local pH, which is a critical virulence factor for organisms like Helicobacter pylori. The benzimidazole scaffold has been identified as a promising template for the development of urease inhibitors.
Numerous studies have demonstrated the potent urease inhibitory activity of various 2-substituted benzimidazole derivatives. For instance, a series of 2-aryl benzimidazole derivatives showed significant inhibition of urease, with some compounds exhibiting IC50 values in the low micromolar range, even more potent than the standard inhibitor thiourea. tandfonline.com The nature of the substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the inhibitory potency. While direct data for this compound is not available, the presence of a long alkyl chain could influence its interaction with the enzyme's active site, potentially through hydrophobic interactions.
Table 3: Urease Inhibitory Activity of Selected 2-Substituted Benzimidazole Derivatives Note: This table illustrates the potential of the benzimidazole scaffold for urease inhibition. Specific data for this compound is not available.
| Compound Series | Range of IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |
|---|---|---|---|
| 2-Aryl benzimidazole derivatives | 7.74 - 21.18 | 22 | tandfonline.com |
| Benzimidazole-piperazine derivatives | 3.36 - 10.81 | 22 | |
| Benzimidazole-thiophene hybrids | 0.338 - 0.431 | 0.5027 | erdogan.edu.tr |
Vascular endothelial growth factor receptor-2 (VEGFR-2) and Tie-2 are receptor tyrosine kinases that play critical roles in angiogenesis, the formation of new blood vessels. Dysregulation of these signaling pathways is a hallmark of cancer and other diseases, making them important therapeutic targets. The benzimidazole core is a key feature in many tyrosine kinase inhibitors.
A novel series of benzimidazole-ureas has been identified as potent inhibitors of both VEGFR-2 and TIE-2. Structure-activity relationship (SAR) studies have highlighted the importance of the N1 nitrogen of the benzimidazole ring and the urea moiety for inhibitory activity. X-ray crystallography has confirmed the binding mode of these compounds to the VEGFR-2 enzyme. The substituent at the 2-position of the benzimidazole can be tailored to enhance potency and selectivity. Specifically, a hydrophobic substituent on the phenyl ring at the 2-position was found to be favorable for TIE-2 activity. While direct inhibitory data for this compound is not available, its long hydrophobic chain at the 2-position suggests it could potentially interact favorably with the hydrophobic pockets of these kinase domains. Further investigation into benzimidazole derivatives containing long alkyl chains is warranted to explore their potential as anti-angiogenic agents. In silico and in vitro studies on benzimidazole anthelmintics have also suggested their potential as VEGFR-2 antagonists.
Molecular Interactions with Nucleic Acids (DNA Binding and Intercalation)
Benzimidazole derivatives have been shown to interact with DNA through various modes, including groove binding and intercalation, which can lead to the inhibition of nucleic acid synthesis and interference with cancer cell replication. researchgate.net The specific mode of binding is often dependent on the nature and substitution pattern of the benzimidazole core. nih.gov
Studies on dicationic benzimidazoles have demonstrated that these compounds bind strongly to the minor groove of DNA, particularly at sequences rich in adenine-thymine (AT) base pairs. acs.org This interaction is crucial for their activity against opportunistic infections. Further investigations into benzimidazole dications linked by alkyl or alkenyl groups have reinforced that these molecules act as DNA minor groove binders at AT sequences. acs.org
The fusion of a benzylvanillin structure with a benzimidazole nucleus has produced compounds with enhanced anticancer properties. nih.gov These hybrid molecules have been shown to bind to the DNA minor groove, an interaction confirmed through equilibrium binding titrations and viscosity studies. nih.govresearchgate.net For instance, computational modeling of compounds like 2XP and 3BS indicated that their binding to the DNA minor groove occurs primarily through hydrophobic interactions. nih.govresearchgate.net
Metal complexes of benzimidazole Schiff base ligands have also been synthesized and evaluated for their DNA binding capabilities. These complexes often exhibit stronger binding affinities than the free ligands, with intercalation being a common binding mode. rsc.orgnih.gov This intercalation, where the compound stacks between adjacent DNA base pairs, is stabilized by π–π stacking interactions and can induce structural changes in the DNA double helix, such as unwinding and stiffening. nih.govnih.gov
| Compound Name | DNA Binding Constant (Kb) | Binding Mode |
| (R) and (S)-1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate (B1194179) (3BS) | 7.39 µM/bp | Groove Binding |
| N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2XP) | 6.86 µM/bp | Groove Binding |
| Cu(II) complex of (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol (Complex 2) | 3.27 × 105 M-1 | Intercalation |
| Pd(II) complex of (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol (Complex 5) | 6.40 × 103 M-1 | Intercalation |
Antioxidant Activities at the Molecular Level (Radical Scavenging, Reducing Ability)
A variety of 2-arylbenzimidazole derivatives have been synthesized and assessed for their antioxidant properties using multiple assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) test. nih.gov These studies have revealed that the antioxidant capacity is closely linked to the number and position of hydroxyl groups on the 2-aryl substituent, as well as the presence of other functional groups like a diethylamino or a 2-styryl group. nih.gov
For example, certain 2-phenyl-1H-benzimidazole derivatives with electron-donating substituents have demonstrated significant antioxidant and radical scavenging activities. researchgate.net Similarly, a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives showed notable inhibitory activity against lipid peroxidation (LPO) in rat liver microsomes. researchgate.netnih.gov The most potent compound in this series, which featured a p-bromophenyl substituent at the second position of the benzimidazole ring, achieved 57% inhibition of LPO. researchgate.netnih.gov
Furthermore, 1H-benzimidazol-2-yl hydrazones bearing hydroxy and methoxy (B1213986) phenyl moieties have been identified as promising agents with a combination of antioxidant and antineoplastic actions. nih.gov These compounds have shown a moderate to high capacity for scavenging peroxyl radicals. nih.gov
| Compound/Derivative Class | Assay | Result |
| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives (1-12) | Lipid Peroxidation (LPO) Inhibition | 15-57% inhibition; Compound with p-bromophenyl group showed 57% |
| 2-Arylbenzimidazole derivatives (BNZ-1, BNZ-2, BNZ-3, BNZ-9, BNZ-10) | ABTS and DPPH Radical Scavenging | Comparable activity to ascorbic acid at higher doses |
| Styrylbenzimidazole (45) | DPPH, FRAP, ORAC | Good antioxidant capacity |
| 1H-benzimidazol-2-yl hydrazones with di/trihydroxy phenyl moieties (1b-e) | Hydroxyl Radical Averting Capacity (HORAC) | High or comparable values to well-known phenolic antioxidants |
Investigation of Antimicrobial Action Mechanisms (e.g., Tubulin Binding)
The antimicrobial properties of benzimidazole derivatives are often attributed to their ability to interfere with essential cellular processes in pathogens. One of the most well-documented mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, a critical component of the cytoskeleton.
Benzimidazole-based anthelmintic drugs, for instance, are known to exert their effects by binding to β-tubulin, thereby preventing its polymerization with α-tubulin to form microtubules. This mechanism is also being explored for its potential in cancer therapy. mdpi.com
Recent studies on 1H-benzimidazol-2-yl hydrazones have demonstrated their ability to modulate tubulin polymerization in vitro. nih.gov These compounds were found to prolong the nucleation phase and reduce the rate of tubulin polymerization, with their binding modes explored through molecular docking at the colchicine (B1669291) binding site of tubulin. nih.gov
In silico and in vitro studies of benzimidazoles containing a piperazine (B1678402) skeleton at the C-2 position have identified them as promising tubulin modulators with both anthelmintic and antineoplastic activities. mdpi.com Molecular dynamics simulations revealed that these compounds can bind to a unique cavity in β-tubulin, near the known albendazole binding site, leading to strong interactions with the protein's amino acid residues. mdpi.com For instance, compound 7c in one such study was found to fit deep within the β-tubulin binding pocket, forming hydrogen bonds and hydrophobic interactions that inhibit tubulin function. mdpi.com
| Compound/Derivative Class | Mechanism of Action | Target Organism/Cell Line |
| 1H-Benzimidazol-2-yl hydrazones | Elongation of nucleation phase, slowing of tubulin polymerization | Porcine tubulin |
| Piperazine benzimidazoles (e.g., Compound 7c) | Binds to a unique cavity in β-tubulin, inhibiting polymerization | Trichinella spiralis, Glioblastoma (U-87 MG), Breast Cancer (MDA-MB-231) |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole (2g) | Dihydrofolate reductase inhibition (predicted by docking) | Candida albicans, Aspergillus niger |
Exploring Receptor Antagonism/Agonism (e.g., Neuropeptides YY1 receptor, GABA agonists)
Benzimidazole derivatives have been identified as versatile ligands for a range of G-protein coupled receptors (GPCRs), acting as either antagonists or agonists.
Neuropeptide Y (NPY) Y1 Receptor: Several series of benzimidazole derivatives have been developed as potent and selective antagonists of the Neuropeptide Y Y1 receptor. For example, a series of diaminoalkyl substituted benzimidazoles were synthesized and evaluated, with some compounds showing high affinity for the Y1 receptor. nih.gov The most potent compound in this series, a benzimidazole with a specific substitution on the piperidine (B6355638) nitrogen, exhibited a Ki value of 0.052 nM. nih.gov Another study described a nonpeptide benzimidazole derivative that competitively inhibited the binding of peptide YY (PYY) to Y1 receptors with a Ki of 6.4 nM and functionally inhibited Y1 receptor-mediated signaling. nih.gov
GABAA Receptors: The benzimidazole scaffold has also been utilized to develop ligands for the GABAA (gamma-aminobutyric acid type A) receptor, a key target for anxiolytic and sedative-hypnotic drugs. A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor subtype. nih.gov These compounds were found to have improved metabolic stability compared to earlier classes of GABA-A receptor modulators. nih.gov Additionally, a novel class of 3-(2-benzoxazyl)-benzimidazol-2-(1H)-ones has been designed and synthesized, demonstrating potent binding to the benzodiazepine (B76468) receptor site on the GABAA complex. nih.gov
| Compound/Derivative Class | Target Receptor | Activity | Affinity/Potency (Ki or IC50) |
| Diaminoalkyl substituted benzimidazole (Compound 21) | Neuropeptide Y Y1 Receptor | Antagonist | Ki = 0.052 nM |
| Nonpeptide benzodiazepine derivative (Compound 1) | Neuropeptide Y Y1 Receptor | Antagonist | Ki = 6.4 nM, IC50 = 95-320 nM |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | α1β2γ2 GABA-A Receptor | Positive Allosteric Modulator | Not specified in abstract |
| 3-(2-Benzoxazyl)-benzimidazol-2-(1H)-ones | GABA-A Benzodiazepine Receptor | Ligand | Not specified in abstract |
Applications of 2 Hexadecyl 1h Benzimidazole in Materials Science and Emerging Technologies
Development of Advanced Polymeric Materials
The incorporation of the benzimidazole (B57391) moiety into polymer backbones is a key strategy for creating high-performance materials. The inherent rigidity and intermolecular hydrogen bonding capabilities of the benzimidazole ring significantly enhance the properties of the host polymers.
Incorporation into Polymers for Enhanced Thermal and Mechanical Properties
Benzimidazole derivatives are instrumental in developing polymers with superior thermal stability and mechanical strength, particularly polyimides (PIs) and polybenzimidazoles (PBI). When benzimidazole-containing diamines are copolymerized into a PI backbone, the resulting materials exhibit outstanding thermal and mechanical performance. nih.gov The rigid, linear structure of the benzimidazole ring, along with hydrogen bonding at the N-H site, promotes closer packing of polymer chains and a higher degree of molecular orientation during thermal imidization. nih.gov This structural arrangement effectively suppresses the thermal expansion of the polyimide matrix. nih.gov
The mechanical properties of polymers are also significantly improved. The strong intermolecular hydrogen bonds contribute to a robust polymer network. researchgate.netnih.gov Polyimide films containing 50% mono-benzimidazole diamine have shown tensile strength and modulus values of 148.6 MPa and 4.1 GPa, respectively. nih.gov Other studies on specialized polyimide membranes have reported even higher values, with a tensile modulus of up to 5.7 GPa and a tensile strength of 180 MPa, attributed to the close packing of polymer chains. researchgate.net
Table 1: Thermal and Mechanical Properties of Benzimidazole-Containing Polymers
| Polymer Type | Property | Value |
|---|---|---|
| Polyimide (50% bis-benzimidazole) | Glass Transition Temperature (Tg) | 448 °C nih.gov |
| Polyimide (50% bis-benzimidazole) | 5% Decomposition Temperature (Td) | 554 °C nih.gov |
| Polyimide (50% mono-benzimidazole) | Tensile Strength | 148.6 MPa nih.gov |
| Polyimide (50% mono-benzimidazole) | Tensile Modulus | 4.1 GPa nih.gov |
| Polybenzimidazole (PBI) Aerogel | Thermal Decomposition (1% Td) | > 500 °C nih.gov |
Utilization in Nanomaterials and Nanotechnology
The unique properties of benzimidazole derivatives are also harnessed in the field of nanotechnology. One notable application is the use of zeolitic imidazolate framework-8 (ZIF-8), a type of metal-organic framework (MOF), as a host for benzimidazole-based fluorescent molecules. nih.govrsc.org The porous structure of ZIF-8 can encapsulate fluorescent molecules like 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI), leading to an enhancement of their fluorescence. rsc.org This synergy between the nanomaterial host and the benzimidazole guest molecule demonstrates the potential for creating advanced sensory materials. rsc.org The high porosity of ZIF-8 provides a pathway for HPBI molecules to enter its internal structure, suggesting that such systems hold promise for molecular fluorescence sensing applications. rsc.org
Chemosensing and Sensor Development
Benzimidazole derivatives are highly effective as chemosensors due to their ability to selectively bind with specific ions and molecules, often resulting in a detectable change in fluorescence. nih.gov These sensors are designed with specific receptor sites that can interact with target analytes.
For example, a benzimidazole derivative bonded to pyridine (B92270) was designed as a selective and sensitive "on-off" fluorescent chemosensor for copper ions (Cu²+). nih.gov This sensor exhibited a fluorescence quenching response exclusively in the presence of Cu²+ in an acetonitrile (B52724) solution, forming a 1:1 complex with the ion. nih.gov The system demonstrated a fast response time of just 15 seconds and a low detection limit of 3.05 x 10⁻⁶ M. nih.gov
In another application, a benzimidazole-based dipodal receptor was synthesized to selectively recognize Cu²+ ions in an aqueous medium. elsevierpure.com The resulting complex could then be used to sense diphosphate (B83284) anions (H₂PO₄⁻) through a metal displacement approach. The detection limits were calculated to be 9.76 μM for Cu²+ and 1.41 μM for H₂PO₄⁻, indicating high sensitivity. elsevierpure.com Furthermore, derivatives such as 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol have been developed as fluorescent sensors for the highly toxic cyanide ion (CN⁻). researchgate.net
Table 2: Performance of Benzimidazole-Based Chemosensors
| Sensor Derivative | Target Analyte | Detection Limit | Response Time |
|---|---|---|---|
| Pyridine-functionalized benzimidazole | Cu²+ | 3.05 µM nih.gov | 15 s nih.gov |
| Dipodal benzimidazole receptor | Cu²+ | 9.76 µM elsevierpure.com | Not specified |
Fluorescence Applications and Optoelectronic Systems
The inherent fluorescent properties of many benzimidazole derivatives make them valuable in optoelectronics. researchgate.net The fluorescence often arises from a process called excited-state intramolecular proton transfer (ESIPT), which leads to an unusually large Stokes shift (the difference between the absorption and emission maxima). researchgate.net This property is highly desirable for applications such as fluorescent probes and dyes. nih.govresearchgate.net
Derivatives of 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) are of particular interest. mdpi.comnih.gov A novel small-molecule fluorescent sensor based on this structure, named BITQ, was designed to target boronic acids. mdpi.comnih.gov This sensor exhibits a significant increase in fluorescence upon reacting with the target, with a high quantum yield of 0.53, and the reaction completes within one minute. mdpi.comnih.gov Such sensors have potential applications in medical diagnostics, for instance, in Boron Neutron Capture Therapy (BNCT) for cancer treatment. mdpi.comnih.gov
The combination of benzimidazole derivatives with nanomaterials can further tune their optoelectronic properties. When HPBI is incorporated into ZIF-8, the luminescent behavior changes, as the emission peaks of both materials are in a similar range, allowing for resonance-enhanced fluorescence. nih.govrsc.org This demonstrates how the photoluminescence of benzimidazole molecules can be modulated for specific applications. nih.gov Polycyclic fused benzimidazole systems are also noted for their photophysical properties, finding use as phosphors in optoelectronic devices. researchgate.net
Application in Electrochromic Devices
While extensive research on 2-Hexadecyl-1H-benzimidazole for electrochromic devices is not widely documented in the provided search results, the broader class of benzimidazole-containing polymers, particularly polyimides, possesses properties relevant to this field. The high thermal stability and processability of certain poly(benzimidazole-imide)s make them suitable for creating robust films. Their conjugated structure, which is responsible for their electronic and optical properties, is a key requirement for electrochromic materials, which change color in response to an electrical voltage. The development of soluble and processable benzimidazole copolymers is a step toward their application in devices requiring thin, durable, and electro-active layers.
Catalysis and Ligand Design
The benzimidazole structure is a versatile scaffold for designing ligands used in transition metal catalysis. The nitrogen atoms in the imidazole (B134444) ring can effectively coordinate with metal centers, making them suitable for creating stable and active catalysts.
Benzimidazole-derived N-heterocyclic carbenes (NHCs) have emerged as important ligands in catalysis. researchgate.net Chiral benzimidazolium NHC ligands have been designed for copper-catalyzed asymmetric reactions, demonstrating high enantioselectivity. researchgate.net In another example, palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination cross-couplings, have been used to functionalize the 5(6)-position of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. nih.gov This approach allows for the synthesis of complex molecules with precise functionalities, which can act as targeted inhibitors or catalysts. nih.gov
The design of ligands is crucial for the development of supramolecular catalysts. Novel benzimidazole-derived imine ligands have been synthesized and complexed with metals like Cobalt(III) and Copper(II). nih.govtdx.cat The structural properties of these ligands and their metal complexes are typically characterized using techniques such as FT-IR, UV-Visible, and NMR spectroscopy to confirm the coordination of the metal ion to the ligand. nih.gov This field of coordination chemistry is vital for creating catalysts with specific activities and applications. nih.gov
Use as Chelating Agents for Metal Ions
The benzimidazole moiety within this compound possesses nitrogen atoms with available lone pairs of electrons, making it an effective chelating agent for a variety of metal ions. While specific studies on the chelating properties of this compound are not extensively documented, the broader family of benzimidazole derivatives has been shown to form stable complexes with numerous transition metals, including copper(II), zinc(II), nickel(II), and silver(I). nih.govnih.gov The formation of these metal complexes is driven by the coordination of the metal ion with the nitrogen atoms of the benzimidazole ring. nih.govnih.gov
The presence of the long hexadecyl chain in this compound is anticipated to influence its chelating behavior in several ways. This lipophilic tail can enhance the solubility of the resulting metal complexes in nonpolar solvents and polymeric matrices, which is advantageous for applications in catalysis and materials science. Furthermore, the steric hindrance introduced by the hexadecyl group may affect the coordination geometry and the stability of the metal complexes, potentially leading to unique catalytic or chemical properties. The table below summarizes the chelation potential of the benzimidazole scaffold with various metal ions, which is expected to be retained in this compound.
| Metal Ion | Coordination Potential with Benzimidazole Core | Potential Influence of Hexadecyl Group |
| Copper (II) | Forms stable complexes, often with a 2:1 ligand-to-metal ratio. nih.gov | Enhances solubility in organic media; may influence complex geometry. |
| Zinc (II) | Readily forms complexes, relevant for biological and catalytic applications. nih.gov | Could facilitate incorporation into lipid bilayers or hydrophobic polymers. |
| Nickel (II) | Known to form well-defined coordination complexes. nih.gov | May alter the electronic properties of the metal center. |
| Silver (I) | Forms complexes, with potential applications in antimicrobial materials. nih.gov | The long alkyl chain could enhance antimicrobial efficacy by promoting interaction with microbial membranes. |
This table is illustrative of the chelating potential of the benzimidazole core, which is a key structural component of this compound.
Role as Ligands in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. While there is a lack of specific research on the application of this compound as a ligand in asymmetric catalysis, the benzimidazole scaffold is a well-established platform for the design of chiral ligands. The nitrogen atoms in the benzimidazole ring can coordinate to a metal center, and by introducing chiral substituents, it is possible to create a chiral environment around the catalytic site.
The synthesis of 1,2-substituted benzimidazoles has been achieved through copper-catalyzed three-component coupling reactions, highlighting the compatibility of the benzimidazole core with catalytic metal systems. nih.gov For this compound to function as a ligand in asymmetric catalysis, it would likely require modification to introduce chirality. The long hexadecyl chain, while not chiral itself, could play a crucial role in the performance of such a catalyst. For instance, it could influence the solubility of the catalyst in specific reaction media or create a microenvironment around the catalytic center that affects the stereoselectivity of the reaction. The development of a one-pot concurrent chemoenzymatic cascade for the formal asymmetric α-benzylation of cyclic ketones demonstrates the potential for complex catalytic systems where ligand design is critical. nih.gov
Corrosion Inhibition Studies
The application of this compound and related long-chain alkyl benzimidazoles as corrosion inhibitors for various metals in acidic environments has been a subject of significant research. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The benzimidazole ring, with its heteroatoms and π-electrons, facilitates strong adsorption, while the long alkyl chain enhances the hydrophobicity of the surface, further preventing the ingress of corrosive species.
Studies on benzimidazole derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.govrsc.org The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.govrsc.org The presence of a long alkyl chain, such as the hexadecyl group, has been found to significantly enhance the inhibition efficiency. For instance, a study on 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole demonstrated a high inhibition efficiency for carbon steel in 1.0 M HCl. researchgate.netrsc.org
The following table presents data from studies on long-chain alkyl benzimidazole derivatives as corrosion inhibitors, which provides insight into the expected performance of this compound.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 1 x 10⁻³ M | 95.4 | researchgate.netrsc.org |
| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 1 x 10⁻³ M | 88.2 | researchgate.net |
| 2-(2-aminophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 3 mM | 87.09 | nih.govrsc.org |
| 2-(2-hydroxophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 3 mM | 85.06 | nih.govrsc.org |
Application as Molecular Probes in Biological Research
The benzimidazole scaffold is a key component in the design of fluorescent molecular probes due to its inherent photophysical properties and its ability to be readily functionalized. nih.gov While specific applications of this compound as a molecular probe are not widely reported, its structural features suggest significant potential in this area. The benzimidazole core can act as a fluorophore, and its fluorescence can be modulated by the binding of specific analytes.
The long, lipophilic hexadecyl chain would strongly influence the application of such a probe in biological systems. This tail would promote the partitioning of the molecule into lipid-rich environments, such as cell membranes and the outer membranes of bacteria. nih.gov This makes this compound a promising candidate for the development of probes for imaging cell membranes or for labeling lipid-associated structures. Research on other benzimidazole-based probes has demonstrated their utility in detecting metal ions, reactive oxygen species, and in bioimaging. rsc.orgrsc.orgnih.govrsc.orgmdpi.com For example, a benzimidazole-derived fluorophore, B2, has been successfully used for labeling bacterial outer membrane vesicles. nih.gov The incorporation of a hexadecyl chain could enhance the retention of the probe within such structures, leading to improved imaging quality and sensitivity.
Specialized Applications in Textile Industries
Benzimidazole derivatives have found niche applications in the textile industry, both as dyes and as functional finishes. mdpi.comresearchgate.net The benzimidazole core can be part of a larger chromophoric system, leading to the development of disperse dyes suitable for synthetic fibers like polyester. researchgate.net These dyes often exhibit good fastness properties, which is a critical requirement for textile applications.
Furthermore, the inherent antimicrobial properties of some benzimidazole derivatives have been exploited to create functional textiles. mdpi.com By treating fabrics with these compounds, it is possible to impart resistance to the growth of bacteria and fungi, which is desirable for applications such as sportswear, medical textiles, and home furnishings. A study on a fluorinated Schiff base derived from benzimidazole showed that it could impart both UV protection and antimicrobial properties to cotton fabrics when applied in the form of its metal complexes. mdpi.com
The this compound, with its long hydrophobic tail, could be particularly well-suited for creating water-repellent or antimicrobial finishes on textiles. The hexadecyl chain would anchor the molecule to the fabric surface and create a hydrophobic layer, while the benzimidazole head could provide antimicrobial activity. The treatment of cotton fabrics with such a compound could enhance their functionality and value.
Structure Activity Relationship Sar and Rational Design Principles for 2 Hexadecyl 1h Benzimidazole
Influence of Substituent Nature and Position (N1, C2, C5, C6, C7) on Molecular Activity
The nature and position of substituents on the benzimidazole (B57391) ring are critical determinants of pharmacological activity. nih.gov SAR studies consistently highlight the N1, C2, and C5/C6 positions as key sites for modification to modulate the biological profile of these compounds. nih.govnih.gov
N1 Position: Substitution at the N1 position of the benzimidazole ring can significantly impact activity. For instance, the introduction of different groups at this position can enhance chemotherapeutic effects. rsc.org In some series, N-1 alkylation or the introduction of moieties like pyrimidin-2-yl has been shown to yield potent anti-inflammatory effects. nih.gov Non-alkylated benzimidazoles generally exhibit no strong conformational preferences, but methylation at the N1 position can introduce high rotational barriers, locking the molecule into a specific conformation that may be more or less favorable for binding to a target. nih.gov
C2 Position: The C2 position is arguably one of the most frequently modified sites. The long hexadecyl chain in the titular compound imparts significant lipophilicity. The nature of the substituent at C2 plays a crucial role in defining the spectrum of activity. For example, replacing the alkyl chain with aryl groups, such as a phenyl ring, can lead to different biological outcomes. nih.gov In the context of angiotensin II receptor ligands, branched lipophilic groups like isopropyl or tert-butyl at the C2 position confer high affinity and selectivity, whereas a linear n-butyl chain tends to favor affinity for a different receptor subtype. nih.gov The substituent at this position can also be pivotal for enhancing antiviral potency. nih.gov
C5 and C6 Positions: The C5 and C6 positions of the benzene (B151609) ring portion of the scaffold are also vital for modulating activity. The electronic properties of substituents at these positions are particularly influential. For example, the presence of electron-withdrawing groups like nitro (-NO2) or halo (-Cl) at the C5(6) position is a common strategy in the design of new antimicrobial and anticancer agents. rsc.org In some studies, substitutions at the 5- and 6-positions were found to be unfavorable for certain activities, such as anti-inflammatory effects, whereas in other contexts, like topoisomerase I inhibition, a 5-cyano or 5-carboxamide group was integral to activity. nih.govresearchgate.net
C7 Position: The influence of substituents at the C7 position is less frequently reported in the literature compared to other positions. However, studies on related heterocyclic structures, such as 1,2,4-benzothiadiazine-1,1-dioxides, have shown that the C7 position is a key site for modification. In that series, introducing bulky and hydrophobic groups at C7 resulted in enhanced inhibitory activity and selectivity for the enzyme aldose reductase. rsc.org This suggests that C7 modification could be a viable, albeit less explored, strategy for tuning the activity of benzimidazole derivatives.
Table 1: Influence of Substituent Position on Benzimidazole Activity
| Position | Nature of Substituent | Reported Influence on Activity |
|---|---|---|
| N1 | Alkyl groups (e.g., Methyl) | Can introduce rotational barriers, locking conformation. nih.gov |
| Pyrimidin-2-yl | Potent anti-inflammatory effects observed. nih.gov | |
| C2 | Long alkyl chains (e.g., Hexadecyl) | Imparts high lipophilicity, crucial for hydrophobic interactions. |
| Branched alkyl groups (e.g., Isopropyl) | Can confer high affinity and receptor selectivity. nih.gov | |
| Aryl groups | Can shift biological activity profile compared to alkyl groups. nih.gov | |
| C5/C6 | Electron-withdrawing groups (-NO2, -Cl) | Common in antimicrobial and anticancer designs. rsc.org |
| Cyano, Carboxamide | Important for topoisomerase I inhibition. researchgate.net | |
| Methoxy (B1213986) group (-OCH3) | Can be unfavorable for some anti-inflammatory activities. nih.gov | |
| C7 | Bulky, hydrophobic groups | In related heterocycles, enhances inhibitory activity and selectivity. rsc.org |
Impact of Electronic Properties (Electron-Donating/Withdrawing Groups) on Molecular Interactions
The electronic landscape of the benzimidazole scaffold, governed by its substituents, dictates how the molecule interacts with its biological targets. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density of the aromatic system, influencing its ability to participate in crucial interactions like π-π stacking and hydrogen bonding. nih.gov
The benzimidazole ring itself possesses distinct electronic characteristics. The N1 nitrogen is pyrrole-like and π-excessive, while the N3 nitrogen is pyridine-like and π-deficient. rsc.org This makes the C2 position, where the hexadecyl group is attached, prone to nucleophilic substitution. rsc.org The benzene portion (positions C4-C7) is π-excessive and thus susceptible to electrophilic substitution reactions. rsc.org
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO2), halo (-Cl, -F), or trifluoromethyl (-CF3), onto the benzimidazole ring generally decreases the electron density of the system. nih.gov
Synthesis: In the synthesis of 2-substituted benzimidazoles, the presence of EWGs on the o-phenylenediamine (B120857) precursor can lead to lower reaction yields. nih.gov Conversely, a higher electrophilicity of the group at the C2 position can facilitate subsequent reactions like chlorosulfonation. nih.gov
Activity: EWGs at the C5 and C6 positions are frequently incorporated into designs for antimicrobial, antiprotozoal, and anticancer agents. rsc.org For example, 2-(trifluoromethyl)-1H-benzimidazole derivatives with bioisosteric substituents like -Cl, -F, and -CF3 have shown potent antiprotozoal activity.
Electron-Donating Groups (EDGs): The placement of EDGs, such as methoxy (-OCH3) or amino (-NH2), increases the electron density of the benzimidazole ring.
Synthesis: EDGs on the benzene nucleus have been found to facilitate certain cyclization reactions. However, an increase in EDGs on the aldehyde partner used to form the C2-substituted benzimidazole can decrease the reaction yield. nih.gov
Activity: The effect of EDGs on activity is highly target-dependent. In one study on anti-inflammatory benzimidazoles, a methoxy group did not diminish activity, suggesting it was well-tolerated. nih.gov The ability of the benzimidazole scaffold to act as both a hydrogen bond donor (at N1-H) and acceptor (at N3) is a key feature in molecular interactions, which can be modulated by the electronic nature of its substituents. nih.gov
Table 2: Effect of Electronic Properties of Substituents on Benzimidazole Derivatives
| Substituent Type | Example Groups | Influence on Benzene Ring | General Impact on Reactivity/Activity |
|---|---|---|---|
| Electron-Withdrawing | -NO₂, -Cl, -CF₃, -CN | Decrease electron density | Often used in antimicrobial/anticancer agents; can lower yield in some syntheses. nih.govrsc.org |
| Electron-Donating | -OCH₃, -NH₂, Alkyl | Increase electron density | Can facilitate certain cyclization reactions; effect on activity is target-specific. nih.gov |
Stereochemical Considerations and Conformational Flexibility
The three-dimensional structure of a molecule is paramount for its interaction with a specific biological target. This includes both fixed stereochemistry (chirality) and the dynamic conformational flexibility of the molecule.
Benzimidazole Core: The benzimidazole ring system is a planar, aromatic structure. rsc.org However, substituents can influence its orientation and interaction with target sites. For example, studies on 2-amino-benzimidazoles have shown that the amino group is generally coplanar with the rings in the ground state, but steric hindrance, such as methylation at the N1 position, can cause the group to distort from this coplanarity.
Conformational Flexibility of the C2-Alkyl Chain: The 16-carbon hexadecyl chain at the C2 position is highly flexible. This flexibility is not random; there are energetic preferences for certain torsion angles. Studies on the shorter 2-propyl-1H-benzimidazole have revealed that the propyl chain can adopt different conformations within the crystal structure, leading to polymorphism. Energy calculations show distinct, low-energy conformations (conformers) for the alkyl chain relative to the benzimidazole ring. This suggests that while the hexadecyl chain is long and flexible, it likely has preferred orientations when interacting with a binding site. This conformational flexibility allows the molecule to adapt its shape to fit into a binding pocket, which can be entropically favorable for binding. Computational methods, such as molecular dynamics simulations, can be used to perform conformational searches and identify the most probable, lowest-energy conformations of such flexible ligands.
Stereochemistry: While 2-Hexadecyl-1H-benzimidazole itself is achiral, the introduction of chiral centers via substitution can be a critical design element. For instance, if a substituent on the benzimidazole ring or the alkyl chain creates a chiral center, the resulting enantiomers can have vastly different biological activities. This is because biological targets like enzymes and receptors are chiral, and they often interact preferentially with one enantiomer over the other. Although specific stereochemical studies on this compound are not prominent, the principle is fundamental in drug design.
Hydrophobic and Lipophilic Interactions in Molecular Recognition
Hydrophobic interactions, which describe the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment, are a primary driving force in protein-ligand binding. For this compound, the long, nonpolar hexadecyl chain is the dominant feature responsible for these interactions.
The lipophilicity (fat-solubility) conferred by the C16 chain is crucial for the molecule's ability to cross cell membranes and to engage with nonpolar pockets in biological targets. The strength of these hydrophobic interactions often increases with the length of the alkyl chain.
In molecular recognition, the hexadecyl chain can bind to hydrophobic regions of a protein, often a cavity lined with the nonpolar side chains of amino acids like valine, leucine, isoleucine, phenylalanine, and tryptophan. For example, docking studies of related alkylated benzimidazoles with the HIV reverse transcriptase protein showed key hydrophobic interactions with residues such as Tyr181, Tyr188, Phe227, and Trp229. nih.gov
Table 3: Key Interactions in Molecular Recognition
| Interaction Type | Molecular Feature | Example Target Residues | Significance |
|---|---|---|---|
| Hydrophobic Interaction | C16 Alkyl Chain | Valine, Leucine, Phenylalanine | Primary driving force for binding to nonpolar pockets; affinity increases with chain length. |
| π-π Stacking | Benzimidazole Ring | Tyrosine, Tryptophan, Phenylalanine | Stabilizes binding through interaction with aromatic residues. nih.gov |
| Hydrogen Bonding | N1-H (donor), N3 (acceptor) | Aspartate, Glutamate, Serine, Lysine | Provides specificity and directional bonding to polar residues. nih.gov |
Future Research Directions and Translational Perspectives for 2 Hexadecyl 1h Benzimidazole
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 2-substituted benzimidazoles, including the hexadecyl derivative, has traditionally involved the condensation of o-phenylenediamine (B120857) with a corresponding carboxylic acid or aldehyde. nih.govumich.eduorganic-chemistry.orgrsc.org However, future research is increasingly focused on developing more sustainable and efficient synthetic protocols.
Green chemistry principles are at the forefront of this endeavor, aiming to reduce or eliminate the use of hazardous reagents and solvents. chemmethod.comchemmethod.com Promising methodologies for the synthesis of benzimidazole (B57391) derivatives that can be adapted for 2-Hexadecyl-1H-benzimidazole include:
Catalyst-free synthesis: One-pot, solvent-free methods that involve heating a mixture of o-phenylenediamine and an appropriate organic acid or aldehyde offer a green alternative with high yields and reduced reaction times. umich.edu
Microwave-assisted synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating methods. nih.gov This technique, often combined with the use of eco-friendly solvents or even solvent-free conditions, represents a significant step towards sustainable production. chemmethod.com
Novel catalysts: Research into new catalytic systems is a major area of exploration. This includes the use of:
Deep eutectic solvents (DESs): These biodegradable and low-cost solvents can also act as catalysts, offering a recyclable and efficient medium for benzimidazole synthesis. researchgate.net
Nanoparticle catalysts: Zinc oxide nanoparticles (ZnO-NPs) have been shown to be effective catalysts for the synthesis of 2-substituted benzimidazoles, providing high yields in shorter reaction times and offering the advantage of being recyclable. mdpi.com
Copper(II)-loaded alginate hydrogel beads: This bio-based catalytic system allows for synthesis in an aqueous environment at room temperature, highlighting a truly green and sustainable approach. nih.gov
Future work will likely focus on optimizing these green methods for the specific synthesis of this compound, ensuring high purity and yield while minimizing environmental impact.
Advanced Computational Modeling for Predictive Design
Computational studies are becoming indispensable tools in chemical research, offering insights that can guide and accelerate the discovery and development of new molecules. For this compound, advanced computational modeling can be employed in several key areas:
Predicting Physicochemical and Biological Properties: In silico studies can predict various properties of benzimidazole derivatives, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov This allows for the early-stage identification of derivatives with favorable drug-like characteristics.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict and visualize the binding of this compound to specific protein targets. This is crucial for understanding its mechanism of action and for designing more potent and selective derivatives. For instance, docking studies have been used to identify potential protein targets for other benzimidazole derivatives, such as dihydrofolate reductase (DHFR). nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.gov This fundamental understanding can aid in the interpretation of experimental data and the prediction of reactivity.
The integration of these computational approaches will enable a more rational and efficient design of future studies, saving time and resources in the laboratory.
Integration into Multi-Functional Hybrid Materials
The unique structure of this compound, combining a rigid aromatic benzimidazole core with a long, flexible alkyl chain, makes it an attractive candidate for incorporation into multi-functional hybrid materials. The lipophilic nature of the hexadecyl chain can impart self-assembly properties, leading to the formation of organized supramolecular structures.
Future research in this area could explore:
Corrosion Inhibitors: Benzimidazole derivatives are known for their anti-corrosion properties. The long alkyl chain of this compound could enhance its adsorption onto metal surfaces, forming a protective hydrophobic layer.
Organic Coatings and Films: The ability to form ordered layers could be exploited in the development of functional organic coatings with specific optical, electronic, or barrier properties.
Drug Delivery Systems: The amphiphilic nature of the molecule could be utilized in the formation of micelles or vesicles for the encapsulation and targeted delivery of other therapeutic agents.
The exploration of these hybrid materials is a nascent field with significant potential for creating advanced materials with tailored functionalities.
Discovery of Unprecedented Biological Interaction Mechanisms
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, found in a wide range of biologically active compounds. ijpcbs.comnih.gov While the biological activities of many benzimidazole derivatives have been studied, the specific mechanisms of action for this compound are largely unexplored.
The long hexadecyl chain is expected to significantly influence its biological profile, potentially leading to novel interaction mechanisms. Future research should focus on:
Antimicrobial and Antifungal Activity: Many benzimidazole derivatives exhibit potent antimicrobial and antifungal properties. researchgate.netnih.gov The lipophilic hexadecyl chain could enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased efficacy or a broader spectrum of activity.
Antiparasitic Activity: Benzimidazoles are a well-established class of antiparasitic drugs. nih.gov Investigations into the activity of this compound against various parasites could reveal new therapeutic opportunities.
Anticancer Activity: Certain benzimidazole derivatives have shown promising anticancer activity. rsc.orgnih.gov The mechanism could involve the inhibition of specific enzymes or interaction with nucleic acids. The impact of the C2-hexadecyl substituent on these interactions is a key area for investigation.
Enzyme Inhibition: The benzimidazole core can interact with various enzymes. The hexadecyl chain could provide additional binding interactions or influence the compound's localization within cellular compartments, potentially leading to the inhibition of novel enzyme targets.
Unraveling the specific biological targets and pathways affected by this compound will be crucial for its potential translation into therapeutic applications.
Development of Tailored this compound Derivatives for Specific Applications
Building on the knowledge gained from the aforementioned research areas, the development of tailored derivatives of this compound represents a significant translational perspective. By modifying the benzimidazole ring or the hexadecyl chain, it is possible to fine-tune the compound's properties for specific applications.
Key strategies for derivatization include:
Substitution on the Benzimidazole Ring: Introducing various functional groups (e.g., nitro, chloro, methyl) at different positions on the benzene (B151609) ring of the benzimidazole core can significantly alter the electronic properties and biological activity of the molecule. nih.gov
Modification of the Alkyl Chain: Altering the length of the alkyl chain or introducing unsaturation or branching could impact the compound's lipophilicity, solubility, and ultimately its biological activity and material properties.
N-Substitution: Alkylation or arylation at the N-1 position of the imidazole (B134444) ring is a common strategy to create new derivatives with enhanced biological profiles. nih.gov
Q & A
Q. What are the key synthetic strategies for preparing 2-Hexadecyl-1H-benzimidazole derivatives, and how do reaction conditions influence product purity?
Methodological Answer: The synthesis of 2-alkyl-substituted benzimidazoles typically involves condensation of o-phenylenediamine with carboxylic acid derivatives. For 2-hexadecyl substitution, a two-step protocol is common:
Thiol intermediate formation : React o-phenylenediamine with carbon disulfide and KOH in ethanol to yield 1H-benzo[d]imidazole-2-thiol .
Alkylation : Treat the thiol intermediate with 1-bromohexadecane in polar solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the hexadecyl chain.
Critical Parameters :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- Temperature : Alkylation proceeds optimally at 60–80°C; higher temperatures may lead to side reactions (e.g., oxidation).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product from unreacted hexadecyl bromide .
Q. How are spectroscopic techniques (e.g., NMR, IR) used to confirm the structure of this compound derivatives?
Methodological Answer:
- ¹H-NMR :
- IR :
- Absence of S-H stretch (~2634 cm⁻¹) confirms successful alkylation of the thiol intermediate.
- N-H stretches in the benzimidazole core appear at ~3400 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 374.3 [M+H]⁺ confirms the molecular formula C₂₃H₃₈N₂S .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of this compound derivatives for specific biological targets?
Methodological Answer:
- Molecular Docking :
- Use software like AutoDock Vina or MOE to model interactions between the hexadecyl chain and hydrophobic pockets in target proteins (e.g., bacterial peptide deformylase). The long alkyl chain enhances binding to lipid-rich enzyme active sites .
- Example: Docking studies show that 2-hexadecyl derivatives form van der Waals interactions with residues in the S1 pocket of PDF enzymes, mimicking natural substrates .
- QSAR Modeling :
Q. What experimental strategies resolve contradictions in biological activity data for this compound analogs?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed DMSO concentration ≤1% to avoid solvent toxicity) .
- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential cytochrome P450-mediated degradation .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out polymorphic forms affecting activity .
Q. How does the hexadecyl substituent modulate the pharmacokinetic properties of benzimidazole derivatives?
Methodological Answer:
- Lipophilicity : The C16 chain increases logP by ~4 units compared to unsubstituted benzimidazole, enhancing blood-brain barrier penetration (logBB >0.3) but reducing aqueous solubility (logS <−5) .
- Plasma Protein Binding (PPB) : PPB increases to >95% due to hydrophobic interactions with albumin, necessitating higher doses for therapeutic efficacy .
- In Vivo Half-Life : The hexadecyl group prolongs half-life (t₁/₂ ~8–12 hrs in rodents) via sustained release from adipose tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
